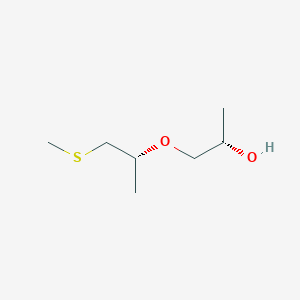
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is an organic compound with the molecular formula C7H16O2S It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 1-methyl-2-(methylthio)ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- typically involves the reaction of 2-propanol with 1-methyl-2-(methylthio)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols and thiols.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of a methylthio group.
2-Methyl-1-propanol: A simpler alcohol with a similar backbone but lacking the ether and thioether functionalities.
Uniqueness
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is unique due to the presence of both ether and thioether functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and interact with biological molecules further distinguishes it from similar compounds.
Propiedades
Número CAS |
72187-34-9 |
|---|---|
Fórmula molecular |
C7H16O2S |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C7H16O2S/c1-6(8)4-9-7(2)5-10-3/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
WYHWTENYOVYBQX-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H](CO[C@H](C)CSC)O |
SMILES canónico |
CC(COC(C)CSC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


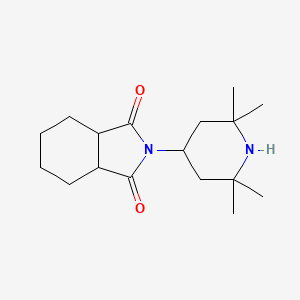
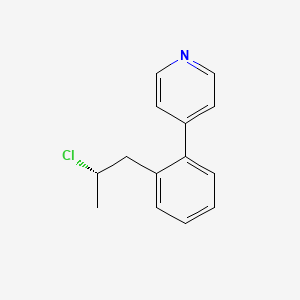


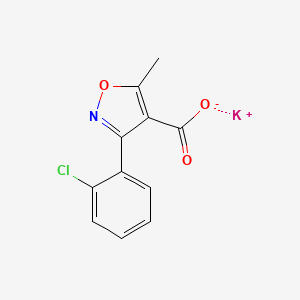


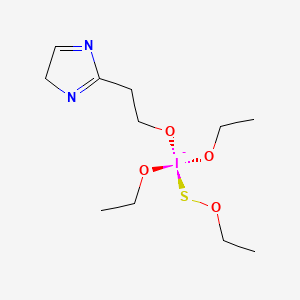

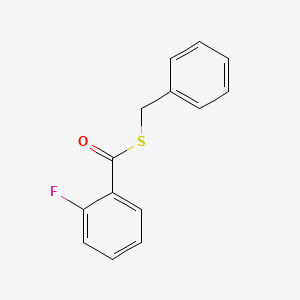


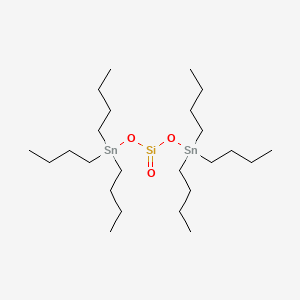
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
